molecular formula C12H14BrNOS B4231103 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide

4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide

Cat. No. B4231103
M. Wt: 300.22 g/mol
InChI Key: QESDPCWVJNMVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide, also known as BFT, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide can have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of various signaling pathways involved in cancer progression. 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide may also have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to its use, such as its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide, including further studies on its mechanism of action and potential use as a therapeutic agent for the treatment of cancer. Other areas of research could include exploring the potential use of 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide as an anti-inflammatory agent, as well as investigating its potential use in other scientific research applications, such as drug development and chemical biology.

Scientific Research Applications

4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide has been studied for its potential use in various scientific research applications, including as a potential anticancer agent. Studies have shown that 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS/c13-10-5-3-9(4-6-10)12(16)14-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESDPCWVJNMVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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